
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.
Mécanisme D'action
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 works by selectively blocking β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). When activated, β2-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which in turn activates a variety of downstream signaling pathways. By blocking β2-adrenergic receptors, 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 inhibits the production of cAMP and downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 has a variety of biochemical and physiological effects. By blocking β2-adrenergic receptors, it inhibits bronchodilation, vasodilation, and glycogenolysis. It also inhibits the release of insulin from pancreatic β-cells and inhibits lipolysis in adipocytes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the specific effects of β2-adrenergic receptor signaling. However, its selectivity is not absolute, and it can also block other receptors, such as β1-adrenergic receptors and α1-adrenergic receptors, at high concentrations. Additionally, its effects can vary depending on the experimental conditions, such as the concentration of 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 and the duration of exposure.
Orientations Futures
There are many future directions for research involving 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551. One area of research is the development of more selective β2-adrenergic receptor antagonists that do not block other receptors. Another area of research is the study of the physiological and biochemical effects of β2-adrenergic receptor signaling in different tissues and under different conditions. Finally, the use of 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 in clinical research may provide insight into the role of β2-adrenergic receptor signaling in various diseases and conditions.
Méthodes De Synthèse
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 can be synthesized by reacting 4-chloro-3-methylphenol with epichlorohydrin to form 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane. The resulting compound is then reacted with diethanolamine to form 1-(4-chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol, which is 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551.
Applications De Recherche Scientifique
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It is used as a tool to selectively block β2-adrenergic receptors, which are involved in a variety of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By selectively blocking β2-adrenergic receptors, researchers can study the specific effects of β2-adrenergic receptor signaling on these processes.
Propriétés
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3/c1-9-6-11(2-3-12(9)13)17-8-10(16)7-14-4-5-15/h2-3,6,10,14-16H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSBFTUYZPAIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNCCO)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

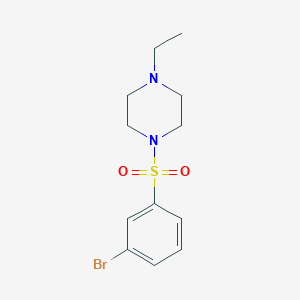

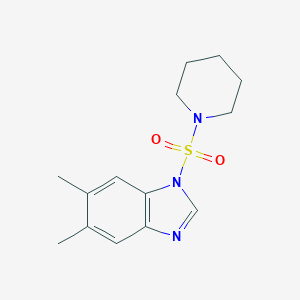
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)
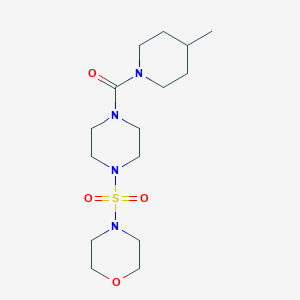
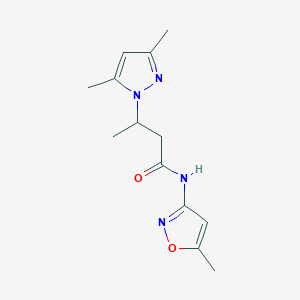
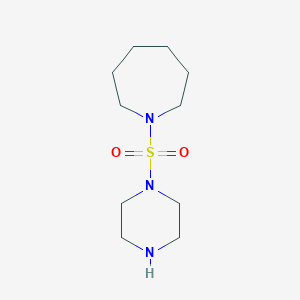
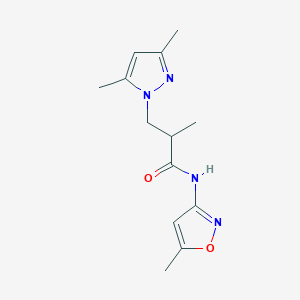

![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)
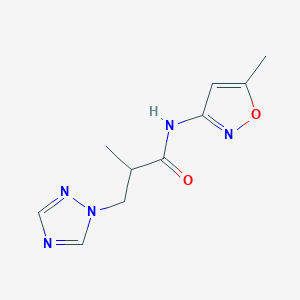
![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)
![4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359444.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B359446.png)